molecular formula C5H11N5 B13873655 2-(5-Ethyltetrazol-2-yl)ethanamine

2-(5-Ethyltetrazol-2-yl)ethanamine

Cat. No.: B13873655
M. Wt: 141.18 g/mol
InChI Key: IDVABVYUYJKBOL-UHFFFAOYSA-N
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Description

2-(5-Ethyltetrazol-2-yl)ethanamine is an organic compound that features a tetrazole ring substituted with an ethyl group at the 5-position and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyltetrazol-2-yl)ethanamine typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of 5-ethyl-2H-tetrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable process involving the cyclization of azide and nitrile compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of environmentally friendly solvents and reagents to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyltetrazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(5-Ethyltetrazol-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(5-Ethyltetrazol-2-yl)ethanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethyltetrazol-2-yl)ethanamine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and drug design .

Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

2-(5-ethyltetrazol-2-yl)ethanamine

InChI

InChI=1S/C5H11N5/c1-2-5-7-9-10(8-5)4-3-6/h2-4,6H2,1H3

InChI Key

IDVABVYUYJKBOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(N=N1)CCN

Origin of Product

United States

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